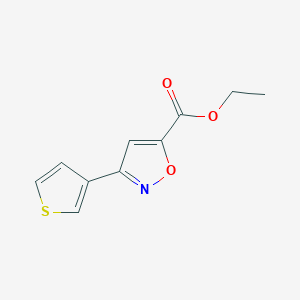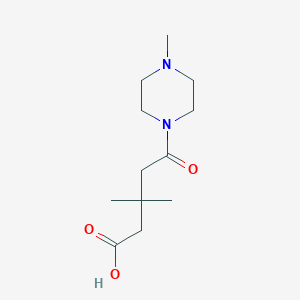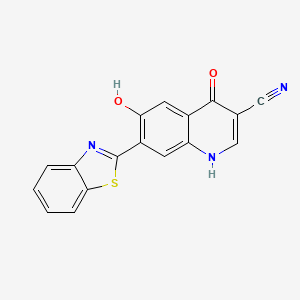![molecular formula C11H11Br B13924272 7'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]](/img/structure/B13924272.png)
7'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene] is a chemical compound characterized by its unique spirocyclic structure, which includes a bromine atom attached to the indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene] typically involves the reaction of a suitable indene derivative with a brominating agent. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced spirocyclic compounds
Substitution: Substituted spirocyclic compounds
Scientific Research Applications
7’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene] has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene] involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity . The spirocyclic structure provides rigidity, which can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
- 7’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3’-amine
- 7’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3’-one
Comparison: Compared to its analogs, 7’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene] is unique due to its specific substitution pattern and spirocyclic framework. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11Br |
|---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
4-bromospiro[1,2-dihydroindene-3,1'-cyclopropane] |
InChI |
InChI=1S/C11H11Br/c12-9-3-1-2-8-4-5-11(6-7-11)10(8)9/h1-3H,4-7H2 |
InChI Key |
NOVJDELNYVOSRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)C3=C1C=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


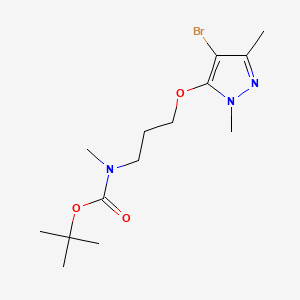

![N,4'-Dimethyl[1,1'-biphenyl]-3-amine](/img/structure/B13924219.png)
![Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13924224.png)

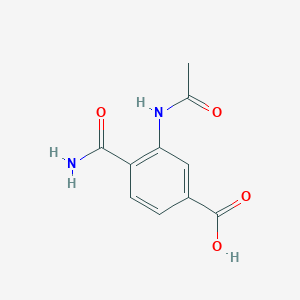

![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)


